4-Propoxybenzohydrazide
Overview
Description
4-Propoxybenzohydrazide is an organic compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol It is characterized by a benzene ring substituted with a propoxy group at the para position and a hydrazide functional group
Mechanism of Action
Biochemical Pathways
Compounds with similar structures have been shown to influence various biochemical pathways, suggesting that 4-propoxybenzohydrazide may have similar effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and presence of other compounds can affect its stability and activity. Specific studies on how these environmental factors influence this compound’s action are currently lacking .
Biochemical Analysis
Biochemical Properties
4-Propoxybenzohydrazide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions help in neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage. Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can influence various cellular processes .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways. This compound also affects gene expression by interacting with transcription factors and altering their binding to DNA. Furthermore, this compound can impact cellular metabolism by influencing the activity of metabolic enzymes, thereby altering the flux of metabolites through various pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. This compound can also interact with DNA and RNA, affecting the transcription and translation processes. Additionally, this compound can modulate the activity of transcription factors, leading to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as reducing oxidative stress and enhancing cellular function. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage, inflammation, and organ toxicity. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. For example, this compound can affect the glycolytic pathway by altering the activity of enzymes such as hexokinase and pyruvate kinase. Additionally, it can impact the tricarboxylic acid (TCA) cycle by modulating the activity of enzymes like citrate synthase and succinate dehydrogenase .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound can be transported across cell membranes via specific transporters, such as organic anion transporters and ATP-binding cassette (ABC) transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound can be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, it can be targeted to the nucleus, affecting gene expression and DNA repair processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Propoxybenzohydrazide can be synthesized through a multi-step reaction process. One common method involves the reaction of 4-propoxybenzoic acid with sulfuric acid in methanol under reflux conditions for four hours. This is followed by the addition of hydrazine hydrate in methanol and water at 20°C for 0.5 hours .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process typically includes purification steps such as recrystallization to ensure the desired purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Propoxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
4-Propoxybenzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It may be employed in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 2-Propoxybenzohydrazide
- 4-Cyclopentyloxybenzohydrazide
- 4-Ethoxy-3-methoxybenzohydrazide
- 4-Allyloxybenzohydrazide
- 3-Isobutoxybenzohydrazide
Uniqueness: 4-Propoxybenzohydrazide is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially useful in specialized applications.
Properties
IUPAC Name |
4-propoxybenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-7-14-9-5-3-8(4-6-9)10(13)12-11/h3-6H,2,7,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDVPMYHIZEJBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50366264 | |
Record name | 4-propoxybenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50366264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64328-60-5 | |
Record name | 4-propoxybenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50366264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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